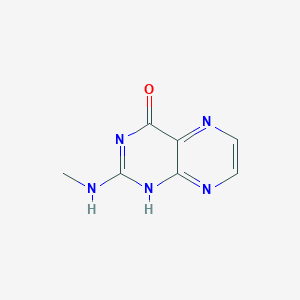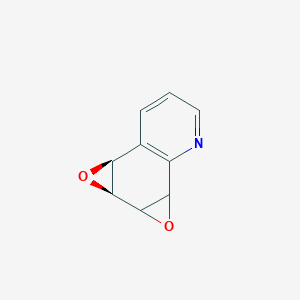
cis-Quinoline-5,6,7,8-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-quinoline-5,6,7,8-dioxide (CQD) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. Its unique chemical structure and properties have led to its use in the synthesis of new drugs, as well as in the investigation of biological processes. In
Scientific Research Applications
Cis-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various scientific fields. One area of research involves its use as a catalyst in organic synthesis reactions. This compound has been shown to catalyze a variety of reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Another area of research involves the use of this compound in the development of new drugs. This compound has been shown to have antitumor and antiviral properties, and has been investigated as a potential treatment for cancer and viral infections.
Mechanism of Action
The mechanism of action of cis-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can damage cellular DNA and proteins. This damage can lead to cell death or inhibit the growth and replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (cell death) in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using cis-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to catalyze a variety of reactions. Its antitumor and antiviral properties also make it a promising candidate for drug development. However, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving cis-Quinoline-5,6,7,8-dioxide. One area of focus could be the development of new drugs based on this compound's antitumor and antiviral properties. Another area of research could be the investigation of this compound's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, the use of this compound as a catalyst in organic synthesis reactions could be further explored to develop more efficient and sustainable methods of chemical synthesis.
Synthesis Methods
Cis-Quinoline-5,6,7,8-dioxide can be synthesized through a variety of methods, including the oxidation of quinoline or the reduction of quinoline N-oxide. One common method involves reacting quinoline with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. This process produces this compound as a yellow crystalline solid.
properties
CAS RN |
142184-78-9 |
|---|---|
Molecular Formula |
C19H20Cl2F3N5O4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S,4S)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8-,9?/m0/s1 |
InChI Key |
DLTXKFCMJDWKEV-KJMVCIMSSA-N |
Isomeric SMILES |
C1=CC2=C(C3C(O3)[C@@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Canonical SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
synonyms |
CIS-QUINOLINE-5,6,7,8-DIOXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)




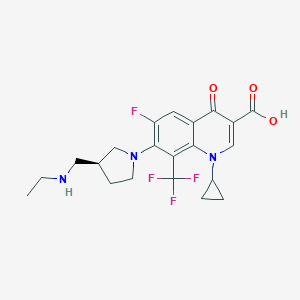
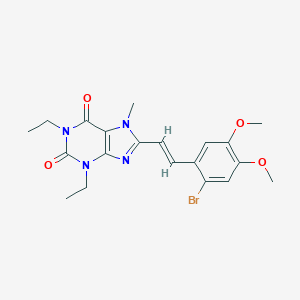

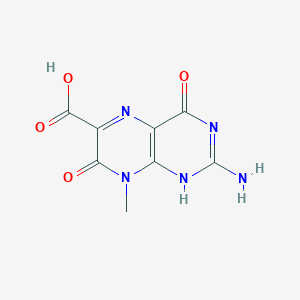
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
